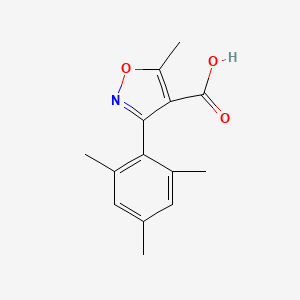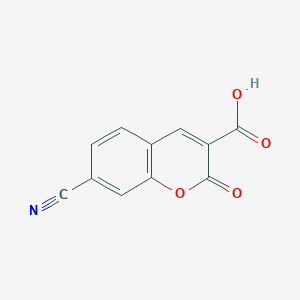
7-Cyano-2-oxo-2H-chromene-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cyano-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the coumarin family Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile. This reaction can be catalyzed by various reagents such as piperidine, sodium ethoxide in ethanol, acetic acid/ammonium acetate in benzene, or basic aluminum oxide under grinding conditions . The reaction conditions can vary, but common methods include refluxing in ethanol or using phase transfer catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve green synthesis techniques to minimize environmental impact. One such method includes the use of dual-frequency ultrasonication, which allows for high yields and efficient synthesis . This approach is advantageous as it reduces the need for harsh chemicals and conditions, making the process more sustainable.
化学反应分析
Types of Reactions
7-Cyano-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the cyano or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols . Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.
科学研究应用
7-Cyano-2-oxo-2H-chromene-3-carboxylic acid has numerous applications in scientific research:
作用机制
The mechanism of action of 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent.
相似化合物的比较
Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: This compound is similar in structure but lacks the cyano group.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: This derivative has a diethylamino group, which imparts different chemical properties and applications, particularly in fluorescent dye synthesis.
Uniqueness
The presence of the cyano group in 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid makes it unique compared to other coumarin derivatives.
属性
分子式 |
C11H5NO4 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC 名称 |
7-cyano-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H5NO4/c12-5-6-1-2-7-4-8(10(13)14)11(15)16-9(7)3-6/h1-4H,(H,13,14) |
InChI 键 |
WOTBGMIYGUNZDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)OC(=O)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


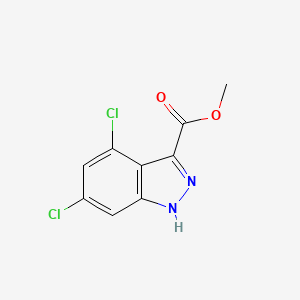
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
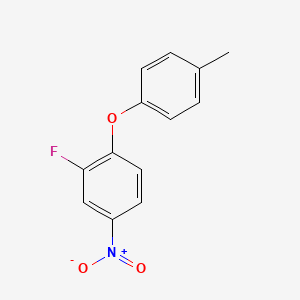
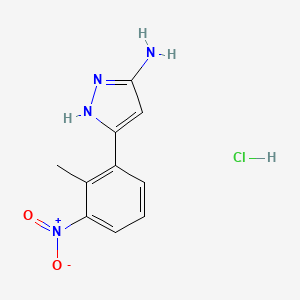
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
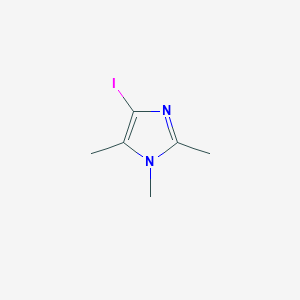
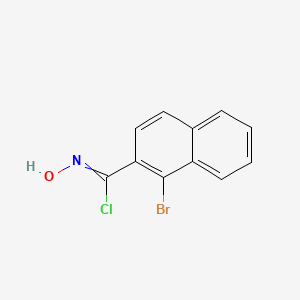
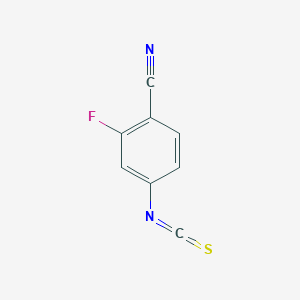
![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
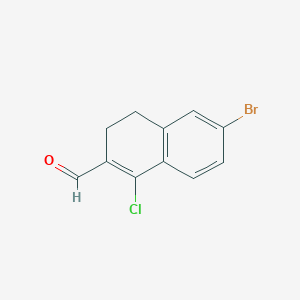
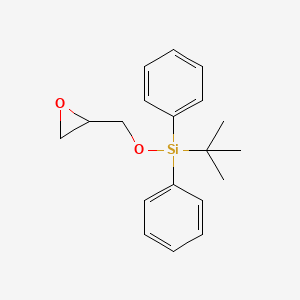
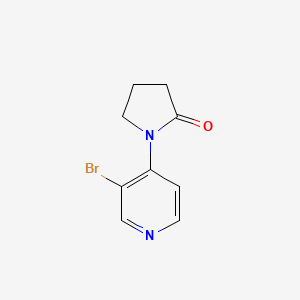
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
